2-chloroethyl [4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate
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Overview
Description
2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is an organic compound with the molecular formula C14H12ClNO4. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. The presence of the chloroethyl and phenylacetate groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Cycloaddition reactions: The pyrrole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Cycloaddition reactions: These reactions often require the presence of a catalyst, such as a Lewis acid, and are conducted under controlled temperature conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Ester hydrolysis: 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and 2-chloroethanol.
Cycloaddition reactions: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with biological targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The pyrrole ring may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares the pyrrole ring and phenyl group but lacks the chloroethyl ester functionality.
N-(2-Chloroethyl)-N-nitrosourea (CENU): Contains a chloroethyl group and is used as an alkylating agent in cancer therapy.
2-Chloroethyl ethyl sulfide:
Uniqueness
2-Chloroethyl 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is unique due to its combination of a reactive chloroethyl group and a biologically active pyrrole ring. This dual functionality allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H12ClNO4 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
2-chloroethyl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H12ClNO4/c15-7-8-20-14(19)9-10-1-3-11(4-2-10)16-12(17)5-6-13(16)18/h1-6H,7-9H2 |
InChI Key |
JLSXHMRFYVHCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCCCl)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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